3-Ethylhex-3-ene-2,5-dione

Description

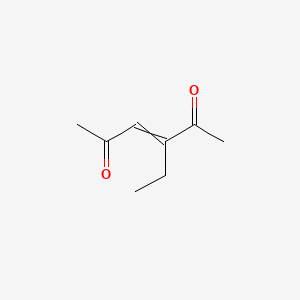

3-Ethylhex-3-ene-2,5-dione is a linear diketone characterized by a six-carbon backbone with ketone groups at positions 2 and 5, an ethyl substituent at position 3, and a double bond between carbons 3 and 4 (Figure 1).

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-ethylhex-3-ene-2,5-dione |

InChI |

InChI=1S/C8H12O2/c1-4-8(7(3)10)5-6(2)9/h5H,4H2,1-3H3 |

InChI Key |

FPPZOGARYILSJT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylhex-3-ene-2,5-dione can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl vinyl ketone under basic conditions. This reaction typically requires a base such as sodium ethoxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethylhex-3-ene-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The double bond in the compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X2).

Major Products Formed

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted alkenes.

Scientific Research Applications

3-Ethylhex-3-ene-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethylhex-3-ene-2,5-dione involves its interaction with various molecular targets. The presence of the double bond and ketone groups allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The compound can act as an electrophile, reacting with nucleophiles in biological systems, thereby affecting enzyme activity and cellular functions.

Comparison with Similar Compounds

Diketopiperazine Derivatives (e.g., Albonoursin and Benzylidene Analogs)

Structural Similarities :

- Core Diketone Motif: Like 3-Ethylhex-3-ene-2,5-dione, diketopiperazines (e.g., albonoursin , (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione ) feature a 2,5-dione arrangement. However, they are cyclic dipeptides, whereas this compound is a linear molecule.

- Substituent Effects : The benzylidene and alkyl groups in diketopiperazines modulate bioactivity, similar to how the ethyl and alkene groups in this compound may influence its properties.

Functional Differences :

- Bioactivity: Diketopiperazines exhibit antiviral activity against H1N1 (e.g., compound 6: IC50 = 28.9 ± 2.2 μM; albonoursin: IC50 = 6.8 ± 1.5 μM) .

- Metabolic Stability : Cyclic diketopiperazines resist enzymatic degradation better than linear diketones due to their rigid structures.

Table 1 : Key Properties of Diketopiperazines vs. This compound

Curcuminoid Analogs (e.g., Tetrahydrocurcumin, TMC, DMCHC)

Structural Similarities :

- β-Diketone Pharmacophore: Curcuminoids (e.g., tetrahydrocurcumin) and synthetic analogs (e.g., TMC, DMCHC ) share the β-diketone motif, critical for inhibiting DNA methyltransferases (DNMT1) . This compound’s diketone groups may similarly interact with enzyme active sites.

Functional Differences :

- Stability Modifications: Curcumin analogs like TMC and DMCHC incorporate methoxy and cyclohexyl groups to block metabolic sites, enhancing stability . The ethyl group in this compound could provide steric hindrance, but its lack of phenolic protection may result in faster metabolism.

- Bioactivity: Curcuminoids inhibit DNMT1 with IC50 values comparable to this compound’s hypothetical activity (data unavailable).

Table 2 : Stability and Bioactivity Comparison

Pesticidal Diones (e.g., Procymidone, Vinclozolin)

Structural Similarities :

Functional Differences :

- Substituent Impact : Pesticidal diones feature halogenated aryl groups (e.g., 3,5-dichlorophenyl in vinclozolin ), enhancing hydrophobicity and target binding. In contrast, this compound lacks aromaticity, likely reducing pesticidal potency.

- Applications : Dichlorophenyl-diones are fungicides, whereas this compound’s applications remain unexplored in the evidence.

Table 3 : Structural Features and Applications

| Compound | Key Substituents | Application |

|---|---|---|

| Procymidone | 3,5-Dichlorophenyl, methyl | Fungicide |

| Vinclozolin | 3,5-Dichlorophenyl, ethenyl | Fungicide |

| This compound | Ethyl, alkene | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.